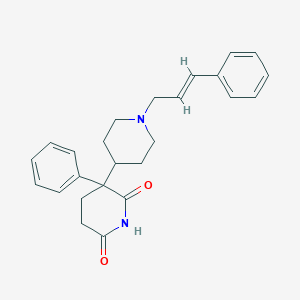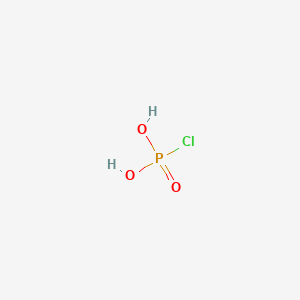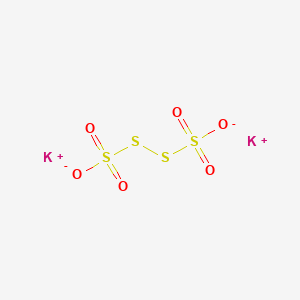
テトラチオン酸カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium tetrathionate is a potassium salt of tetrathionic acid, typically found as a white or off-white crystalline solid. It is soluble in water and has the chemical formula K₂S₄O₆. This compound is widely used in various fields, including microbiology, chemistry, and material science, due to its unique properties as an oxidizing and reducing agent .
科学的研究の応用
Potassium tetrathionate has numerous applications in scientific research:
Chemistry: It is used as an oxidizing and reducing agent in various chemical reactions. It is also employed in analytical methods, such as the iodometric determination of iodine.
Biology: Potassium tetrathionate is used in studies of sulfur metabolism in microorganisms. It is a key component in tetrathionate broth, which is used for the selective enrichment of Salmonella species.
Medicine: While not directly used in medicine, its role in microbiological media indirectly supports medical research and diagnostics.
Industry: It is used in the synthesis of sulfur-containing materials, corrosion studies of metals, and as a precursor for electroless gold plating solutions used in printed circuit boards
作用機序
Target of Action
Potassium tetrathionate primarily targets cysteine residues in cell nuclei . It forms disulfide bonds with these residues, which play a crucial role in maintaining the structural integrity of proteins .
Mode of Action
The compound interacts with its targets by forming disulfide bonds with cysteine residues in the cell nuclei . This interaction results in changes to the protein structure, potentially affecting its function . Additionally, potassium tetrathionate has shown to have guanine nucleotide-binding properties and can inhibit copper chloride, sodium salts, and redox potentials .
Biochemical Pathways
It is known that the compound can serve as an energy source for certain microorganisms, such as acidithiobacillus caldus . This suggests that it may play a role in energy metabolism pathways within these organisms .
Result of Action
The molecular and cellular effects of potassium tetrathionate’s action are largely dependent on its interaction with cysteine residues. By forming disulfide bonds, it can induce changes in protein structure and function . .
Action Environment
The action, efficacy, and stability of potassium tetrathionate can be influenced by various environmental factors. For instance, it is used as an additive in the electroplating of Cu-Sn alloy, suggesting that its action can be influenced by the presence of certain metals . , indicating that its action and stability may be affected by pH levels.
生化学分析
Biochemical Properties
Potassium tetrathionate plays a significant role in biochemical reactions. It is used in the preparation of tetrathionate hydrolase assay from Acidithiobacillus caldus, where it acts as an energy source
Cellular Effects
It is known that potassium ions are essential for various cellular processes, including enzyme activation, protein synthesis, photosynthesis, osmotic pressure, and cell extension
Molecular Mechanism
It is known that potassium ions play a crucial role in maintaining the electrical potential across cell membranes, which is essential for nerve impulse transmission, muscle contraction, and heart function
Temporal Effects in Laboratory Settings
It is known that potassium ions are essential for various cellular processes, and any imbalance can lead to cellular dysfunction
Dosage Effects in Animal Models
It is known that potassium ions play a crucial role in various physiological processes in animals, and any imbalance can lead to health issues
Metabolic Pathways
Potassium ions are known to be involved in various metabolic processes, including the regulation of fluid balance, nerve signals, and muscle contractions
Transport and Distribution
Potassium ions are known to be transported across cell membranes via various channels and transporters
Subcellular Localization
Potassium ions are known to be essential for various cellular processes, and their distribution within cells is tightly regulated
準備方法
Synthetic Routes and Reaction Conditions: Potassium tetrathionate can be synthesized through the reaction of potassium thiosulfate with iodine in an aqueous solution. The reaction proceeds as follows:
2K2S2O3+I2→K2S4O6+2KI
This reaction involves the oxidation of thiosulfate to tetrathionate by iodine.
Industrial Production Methods: In industrial settings, potassium tetrathionate is produced by carefully controlling the reaction conditions to ensure high purity and yield. The process typically involves dissolving potassium thiosulfate in water, followed by the gradual addition of iodine while maintaining the solution at a controlled temperature. The resulting potassium tetrathionate is then purified through crystallization and filtration .
Types of Reactions:
Oxidation: Potassium tetrathionate acts as an oxidizing agent in various chemical reactions. It can oxidize thiosulfate to tetrathionate.
Reduction: It can also be reduced to thiosulfate in the presence of reducing agents.
Substitution: Potassium tetrathionate can undergo substitution reactions with other compounds, forming different sulfur-containing products.
Common Reagents and Conditions:
Oxidation: Iodine is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium thiosulfate can be used.
Substitution: Various nucleophiles can be employed depending on the desired product.
Major Products Formed:
Oxidation: Tetrathionate is formed from thiosulfate.
Reduction: Thiosulfate is formed from tetrathionate.
Substitution: Various sulfur-containing compounds are formed depending on the nucleophile used.
類似化合物との比較
Sodium tetrathionate: Similar in structure and properties but uses sodium instead of potassium.
Potassium thiosulfate: A related compound that can be oxidized to form potassium tetrathionate.
Sodium thiosulfate: Similar to potassium thiosulfate but uses sodium instead of potassium.
Uniqueness: Potassium tetrathionate is unique due to its dual role as both an oxidizing and reducing agent. This versatility allows it to participate in a wide range of chemical reactions, making it valuable in research and industrial applications. Its specific use in microbiological media for the selective enrichment of Salmonella species also sets it apart from other similar compounds .
特性
CAS番号 |
13932-13-3 |
|---|---|
分子式 |
H2KO6S4 |
分子量 |
265.4 g/mol |
InChI |
InChI=1S/K.H2O6S4/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6) |
InChIキー |
WLCXUVHORWQORH-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)SSS(=O)(=O)[O-].[K+].[K+] |
正規SMILES |
OS(=O)(=O)SSS(=O)(=O)O.[K] |
| 13932-13-3 | |
ピクトグラム |
Irritant |
関連するCAS |
13760-29-7 (Parent) |
同義語 |
Potassium Tetrathionate Sodium Tetrathionate Tetrathionate, Potassium Tetrathionate, Sodium Tetrathionic Acid Tetrathionic Acid, Calcium Salt (1:1) Tetrathionic Acid, Dipotassium Salt Tetrathionic Acid, Disodium Salt Tetrathionic Acid, Disodium Salt, Dihydrate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


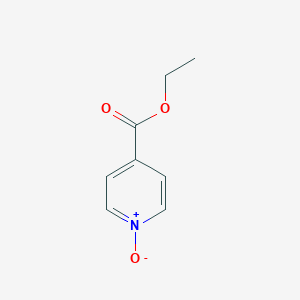

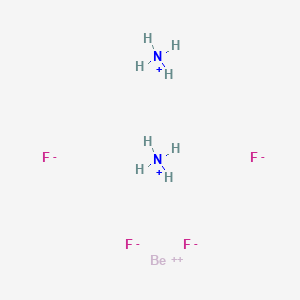
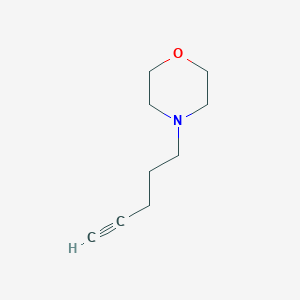
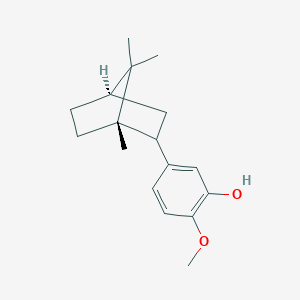
![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)
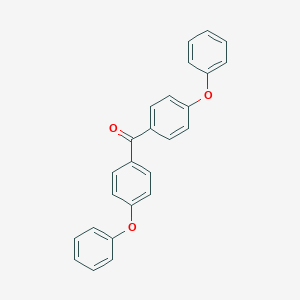
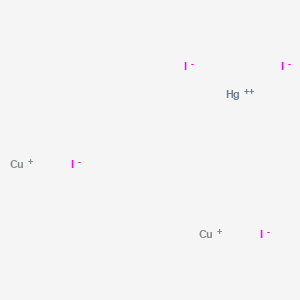
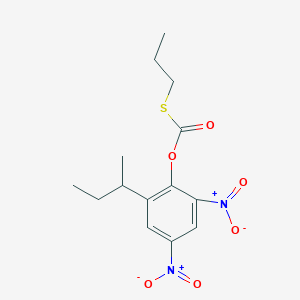
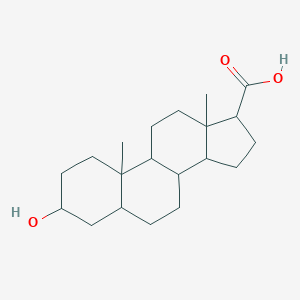
![pentasodium;7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B76994.png)

